Val-his-leu-thr-pro-val-glu-lys
CAS No.:
Cat. No.: VC18417879
Molecular Formula: C42H71N11O12
Molecular Weight: 922.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C42H71N11O12 |
---|---|
Molecular Weight | 922.1 g/mol |
IUPAC Name | 6-amino-2-[[2-[[2-[[1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C42H71N11O12/c1-21(2)17-28(49-36(58)29(18-25-19-45-20-46-25)50-39(61)32(44)22(3)4)37(59)52-34(24(7)54)41(63)53-16-10-12-30(53)38(60)51-33(23(5)6)40(62)47-26(13-14-31(55)56)35(57)48-27(42(64)65)11-8-9-15-43/h19-24,26-30,32-34,54H,8-18,43-44H2,1-7H3,(H,45,46)(H,47,62)(H,48,57)(H,49,58)(H,50,61)(H,51,60)(H,52,59)(H,55,56)(H,64,65) |
Standard InChI Key | FTEIMYUBKWFJIG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N |
Introduction
Structural and Chemical Characterization
Primary Structure and Composition
Val-His-Leu-Thr-Pro-Val-Glu-Lys is characterized by its linear sequence of amino acids, with valine at the N-terminus and lysine at the C-terminus. The presence of charged residues (histidine, glutamic acid, lysine) and hydrophobic residues (valine, leucine) confers amphipathic properties, enabling interactions with both aqueous and lipid environments . The proline residue introduces structural rigidity due to its cyclic side chain, influencing peptide conformation .
Table 1: Amino Acid Composition and Properties
Position | Amino Acid | Side Chain Properties | Molecular Weight (g/mol) |
---|---|---|---|
1 | Valine | Hydrophobic | 117.15 |
2 | Histidine | Basic, Imidazole | 155.16 |
3 | Leucine | Hydrophobic | 131.18 |
4 | Threonine | Polar, Hydroxyl | 119.12 |
5 | Proline | Cyclic, Rigid | 115.13 |
6 | Valine | Hydrophobic | 117.15 |
7 | Glutamic Acid | Acidic, Negative | 147.13 |
8 | Lysine | Basic, Positive | 146.19 |
Spectroscopic and Analytical Characterization
Studies utilizing mass spectrometry (MS), carbon-13 nuclear magnetic resonance (NMR), and Raman spectroscopy have elucidated the peptide’s reactivity with acetaldehyde . Stable Schiff base adducts form at the N-terminal valine and the ε-amino group of lysine, confirmed via isotopic labeling and fragmentation patterns in MS . NMR data revealed chemical shifts consistent with acetaldehyde binding, while Raman spectra indicated alterations in amide I and III bands upon adduct formation .
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
The Merrifield method is employed for synthesizing Val-His-Leu-Thr-Pro-Val-Glu-Lys . Key steps include:
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Resin Activation: A chloromethylated polystyrene resin is functionalized with the C-terminal lysine.
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Deprotection: The Fmoc (fluorenylmethyloxycarbonyl) group is removed using piperidine to expose the α-amino group.
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Coupling: Protected amino acids are sequentially added using coupling reagents like dicyclohexylcarbodiimide (DCC).
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Cleavage and Deprotection: Trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups .
Industrial-Scale Production
Automated peptide synthesizers optimize yield and purity, enabling large-scale production for research and therapeutic development. High-performance liquid chromatography (HPLC) ensures >95% purity, critical for biomedical applications.
Biochemical Reactivity and Interactions
Acetaldehyde Adduct Formation
Val-His-Leu-Thr-Pro-Val-Glu-Lys reacts with acetaldehyde, the primary metabolite of ethanol, forming stable Schiff base adducts . These adducts are structurally analogous to those found in hemoglobin of individuals with chronic ethanol consumption, serving as biomarkers for alcohol abuse .
Table 2: Reaction Conditions and Products
Metal Ion Binding
Histidine and glutamic acid residues facilitate coordination with metal ions (e.g., , ), modulating enzymatic activity and oxidative stress responses.
Biological Significance and Pathophysiological Role
Role in Hemoglobin S and Sickle-Cell Disease
As part of the β-globin chain in hemoglobin S (HbS), Val-His-Leu-Thr-Pro-Val-Glu-Lys contributes to the polymerization of deoxygenated HbS, leading to erythrocyte sickling. This polymerization is initiated by hydrophobic interactions between valine residues and complementary pockets on adjacent β-chains.
Immunomodulatory and Antimicrobial Activity
Peptides containing histidine and lysine exhibit antimicrobial properties by disrupting bacterial membranes. Additionally, lysine residues may enhance immune cell recruitment through electrostatic interactions with negatively charged pathogens.
Comparison with Structural Analogues
Table 3: Functional Comparison with Related Peptides
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